Home > Products > Screening Compounds P146134 > 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide
4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide -

4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide

Catalog Number: EVT-4714376
CAS Number:
Molecular Formula: C21H27N3O3S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Benzamide derivatives, particularly those containing a substituted pyrrolidine moiety, have shown potent antagonistic activity against dopamine receptors, particularly D3 and D4 subtypes []. These receptors are implicated in various neurological and psychiatric disorders, making their modulation a significant target for drug development.
Synthesis Analysis
  • Synthesis of dopamine D3 and D4 receptor antagonist benzamide derivatives typically involves a multi-step process starting with commercially available substituted benzoic acid derivatives []. This may include steps like:
    Molecular Structure Analysis
    • The folded conformation of the molecule, with the aromatic and pyrrolidine rings nearly perpendicular, is crucial for its activity [].
    • Intramolecular hydrogen bonding plays a significant role in stabilizing this conformation [].
    Mechanism of Action
    • The benzamide derivatives act as competitive antagonists, binding to the dopamine D3 and D4 receptors and preventing the binding of dopamine [].
    • The bulky substituents on the benzamide ring and the pyrrolidine N-substituent contribute to the selectivity for D3 and D4 over the D2 receptor subtype [].
    Applications
    • These compounds have potential therapeutic applications in treating schizophrenia, Parkinson's disease, and other neurological disorders associated with dopamine dysfunction [].

    1. N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

    Compound Description: This compound is a potent multikinase inhibitor, exhibiting significant activity against Src (IC50 = 0.003 μM) and KDR (IC50 = 0.032 μM), as well as several kinases involved in the MAPK signaling pathway. It has demonstrated potent anti-triple negative breast cancer (TNBC) activities in both in vitro and in vivo studies, along with favorable pharmacokinetic properties and low toxicity. []

    Relevance: While not sharing a direct structural resemblance to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, this compound is grouped under the same research paper due to its shared focus on developing novel anti-cancer agents, particularly for TNBC. []

    2. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

    Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating hematologic malignancies. It forms during oxidative degradation of Venetoclax and undergoes a [, ] Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []

    Relevance: Although structurally distinct from 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, VNO is mentioned within the context of oxidative impurities, which are relevant considerations when studying the stability and metabolism of drug candidates, such as the target compound. []

    3. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []

    Compound Description: VHA is another oxidative impurity of Venetoclax, formed from the Meisenheimer rearrangement of Venetoclax N-oxide (VNO). Both VNO and VHA are potential reference standards in the manufacturing of Venetoclax active pharmaceutical ingredient (API) and tablets. []

    Relevance: Similar to VNO, VHA, while structurally different from 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, is relevant in the broader context of drug development and the need to understand the formation and control of potential impurities. []

    **4. N-[(3-(1H-Pyrrol-1-yl)methyl)-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide ** []

    Compound Description: This compound displayed promising anti-cancer activity, particularly against MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Ishikawa (endometrial cancer) cell lines. It exhibited IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively. []

    Relevance: This compound shares a similar scaffold with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, both featuring a sulfonamide group linked to a substituted phenyl ring and an alkyl chain connected to a heterocycle. This structural similarity highlights potential shared mechanisms of action and pharmacological properties. []

    5. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) []

    Compound Description: AACBA is a potent and selective antagonist of the P2X7 receptor, showing efficacy in preclinical models of pain and inflammation. It exhibited IC50 values of approximately 18 and 85 nM in human P2X7-mediated calcium flux and quinolinium uptake assays, respectively. AACBA demonstrated anti-inflammatory effects by reducing lipopolysaccharide-induced plasma interleukin-6 release and preventing carrageenan-induced paw edema and mechanical hypersensitivity. []

    Relevance: This compound falls under the broader category of molecules targeting pain and inflammation, a research area relevant to exploring the potential therapeutic applications of compounds like 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide. []

    6. (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024) []

    Compound Description: AN-024 acts as an intermediate in the synthesis of more complex compounds. Its synthesis is a multistep process starting from 4-methyl-2-nitroaniline. []

    Relevance: This compound shares a benzamide core structure with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, highlighting a structural similarity within the same chemical class. []

    7. N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides []

    Compound Description: These compounds exhibit bactericidal and fungicidal activities. Specifically, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide displayed a minimum inhibitory concentration (MIC) of 31.2 μg/ml against Mycobacterium luteum, while N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibited an MIC of 31.2 μg/ml against Aspergillus niger. []

    Relevance: This class of compounds, similar to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, contains a [(4-methylphenyl)sulfonyl]amino moiety. This structural similarity suggests potential overlap in their mechanisms of action or pharmacological profiles. []

    8. N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides []

    Compound Description: These compounds represent a class of molecules with a benzamide core and a substituted propyl chain, synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine. []

    Relevance: This group of compounds shares the core benzamide structure with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide and also features a similar propyl linker, indicating they belong to a related chemical class. []

    9. N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides []

    Compound Description: This set of compounds, synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine, features a benzenesulfonamide moiety and a substituted propyl chain. []

    Relevance: These compounds bear a close structural resemblance to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, sharing both the benzenesulfonamide group and the propyl linker. This strong structural similarity suggests potential similarities in their pharmacological properties and mechanisms of action. []

    10. 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

    Compound Description: This class of compounds displayed notable inhibitory activity against α-glucosidase and weaker inhibitory activity against acetylcholinesterase (AChE). Their synthesis involved a multistep process starting with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride. []

    Relevance: The presence of the [(4-methylphenyl)sulfonyl]amino group in these compounds highlights a key structural similarity with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, suggesting a potential for shared chemical properties or biological activities. []

    Properties

    Product Name

    4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide

    IUPAC Name

    4-[(4-methylphenyl)sulfonylamino]-N-(3-pyrrolidin-1-ylpropyl)benzamide

    Molecular Formula

    C21H27N3O3S

    Molecular Weight

    401.5 g/mol

    InChI

    InChI=1S/C21H27N3O3S/c1-17-5-11-20(12-6-17)28(26,27)23-19-9-7-18(8-10-19)21(25)22-13-4-16-24-14-2-3-15-24/h5-12,23H,2-4,13-16H2,1H3,(H,22,25)

    InChI Key

    ZYBXKIPWEBEHRQ-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCCN3CCCC3

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCCN3CCCC3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.